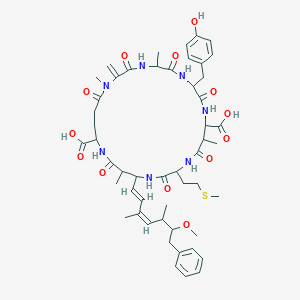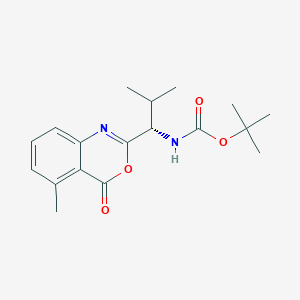
N-(4-Ethylbenzoyl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylbenzoyl)phenylalanine, commonly known as E-BPA, is an amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. E-BPA is a derivative of phenylalanine, an essential amino acid that cannot be produced by the human body and must be obtained through dietary sources. E-BPA has been synthesized through various methods and has been found to have unique biochemical and physiological effects that make it an attractive tool for research.
作用機序
The mechanism of action of E-BPA is not fully understood, but it is believed to interact with proteins through non-covalent interactions, such as hydrophobic interactions and hydrogen bonding. E-BPA has been shown to have a high affinity for proteins, allowing for its incorporation into specific sites within the protein structure.
Biochemical and Physiological Effects:
E-BPA has been found to have unique biochemical and physiological effects that make it an attractive tool for research. E-BPA has been shown to have a high quantum yield, making it a highly sensitive fluorescent probe for the study of protein structure and interactions. E-BPA has also been found to be highly photostable, allowing for prolonged imaging and monitoring of protein structures.
実験室実験の利点と制限
The advantages of using E-BPA in scientific research include its high sensitivity and photostability, as well as its ability to be incorporated into specific sites within protein structures. However, E-BPA has limitations in terms of its synthesis, as it requires specialized equipment and expertise. Additionally, E-BPA can be expensive to synthesize, limiting its widespread use in research.
将来の方向性
For the use of E-BPA in scientific research include the investigation of its use in the study of protein-ligand interactions and the development of new synthesis methods that are more efficient and cost-effective. E-BPA may also have potential applications in the study of neurodegenerative diseases, where its unique properties could be used to monitor changes in protein structure and function. Overall, E-BPA has the potential to be a valuable tool for scientific research, with many exciting applications yet to be explored.
合成法
E-BPA can be synthesized through several methods, including the reaction of 4-ethylbenzoyl chloride with phenylalanine in the presence of a base. Another method involves the reaction of 4-ethylbenzoyl chloride with the protected phenylalanine, followed by deprotection to yield E-BPA. The synthesis of E-BPA can also be achieved through the use of a chiral auxiliary, which allows for the selective synthesis of the desired enantiomer.
科学的研究の応用
E-BPA has been used in various scientific research applications, including the study of protein-protein interactions and the investigation of protein folding and stability. E-BPA can be incorporated into proteins through site-specific mutagenesis, allowing for the introduction of a fluorescent probe that can be used to monitor changes in protein structure and interactions. E-BPA has also been used in the study of membrane proteins, where its unique properties have allowed for the investigation of protein-lipid interactions.
特性
CAS番号 |
105746-24-5 |
|---|---|
製品名 |
N-(4-Ethylbenzoyl)phenylalanine |
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
(2R)-2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,19,20)(H,21,22)/t16-/m1/s1 |
InChIキー |
VJBQGFHNVHXMMQ-MRXNPFEDSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
同義語 |
N-(4-ethylbenzoyl)phenylalanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)





![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)


![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)